molecular formula C19H19N5O4 B11641149 6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

Cat. No.: B11641149
M. Wt: 381.4 g/mol
InChI Key: HNDKVDKUPQTCKF-RGVLZGJSSA-N
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Description

6-[(3,4-Dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one is a complex organic compound that features a triazine ring, a hydrazone linkage, and aromatic substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then reacted with 3,4-dimethoxybenzylamine under acidic conditions to induce cyclization, forming the triazine ring.

    Final Product Formation: The final step involves the oxidation of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation Products: Oxidized derivatives with modified hydrazone linkages.

    Reduction Products: Reduced forms of the triazine ring or aromatic substituents.

    Substitution Products: Aromatic rings with various functional groups introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It is explored for its potential in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.

Medicine

    Drug Development: Due to its biological activities, the compound is being investigated for its potential use in developing new therapeutic agents.

Industry

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: The compound’s derivatives are explored for their potential pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The hydrazone linkage and triazine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3,4-Dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazine
  • 6-[(3,4-Dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazole

Uniqueness

The unique combination of the triazine ring, hydrazone linkage, and specific aromatic substituents distinguishes this compound from its analogs. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C19H19N5O4/c1-27-16-8-7-12(10-17(16)28-2)9-14-18(26)21-19(24-22-14)23-20-11-13-5-3-4-6-15(13)25/h3-8,10-11,25H,9H2,1-2H3,(H2,21,23,24,26)/b20-11+

InChI Key

HNDKVDKUPQTCKF-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=CC=CC=C3O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=CC=CC=C3O)OC

Origin of Product

United States

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